molecular formula C13H8F2O2 B6377936 4-(2,6-Difluorophenyl)-2-formylphenol CAS No. 1111129-18-0

4-(2,6-Difluorophenyl)-2-formylphenol

Cat. No.: B6377936
CAS No.: 1111129-18-0
M. Wt: 234.20 g/mol
InChI Key: FRNMFGYIEMPVIU-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)-2-formylphenol is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a formyl group attached to the phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluorophenyl)-2-formylphenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and characterization using techniques like scanning electron microscopy, infrared spectroscopy, and nuclear magnetic resonance .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluorophenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2,6-Difluorophenyl)-2-formylphenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)-2-formylphenol involves its interaction with molecular targets and pathways. For example, it may act as an inhibitor or activator of specific enzymes or receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2,6-Difluorophenyl)-2-formylphenol include:

Uniqueness

This compound is unique due to the presence of both fluorine atoms and a formyl group, which confer distinct chemical properties and reactivity compared to

Properties

IUPAC Name

5-(2,6-difluorophenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-2-1-3-11(15)13(10)8-4-5-12(17)9(6-8)7-16/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNMFGYIEMPVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)O)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685130
Record name 2',6'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111129-18-0
Record name 2',6'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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